N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide
Description
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-11-8-3-7(13-6(2)14)4-10-9(8)12-5/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
DOTQMODHPCOPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-amino-3-hydroxypyridine with acetic anhydride under microwave-assisted heating, which facilitates the formation of the imidazo[4,5-b]pyridine ring . The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Synthetic Routes to N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide
The compound is synthesized via a tandem S<sub>N</sub>Ar reaction–reduction–heterocyclization sequence starting from 2-chloro-3-nitropyridine (1 ):
-
S<sub>N</sub>Ar Reaction : Reaction with primary amines (e.g., methylamine) in H<sub>2</sub>O-IPA (1:1) at 80°C for 2 h yields N-substituted pyridine-2-amine intermediates (2 ) .
-
Nitro Group Reduction : Treatment of 2 with Zn dust and conc. HCl (0.5 equiv) at 80°C for 45 min generates pyridine-2,3-diamines (3 ) in 90% yield .
-
Heterocyclization : Condensation of 3 with aldehydes (e.g., acetaldehyde) in H<sub>2</sub>O-IPA at 85°C for 10 h forms the imidazo[4,5-b]pyridine core. Subsequent acetylation of the 6-amino group with acetic anhydride or acetyl chloride yields the final acetamide derivative .
Key Reaction Conditions
Modification of the Acetamide Group
The acetamide moiety undergoes:
-
Hydrolysis : Treatment with NaOH/H<sub>2</sub>O-EtOH at reflux yields 6-amino-2-methylimidazo[4,5-b]pyridine .
-
Condensation Reactions : Reacts with hydrazine to form hydrazide derivatives, which are intermediates for further heterocyclic synthesis (e.g., triazoles) .
Electrophilic Substitution
The imidazo[4,5-b]pyridine core supports:
-
Halogenation : Bromination at position 5 using NBS in DMF introduces bromine, enabling Suzuki–Miyaura cross-coupling .
-
Nitration : Nitric acid/sulfuric acid at 0°C introduces nitro groups at position 7 for subsequent reduction to amino derivatives .
Mechanistic Insights
The heterocyclization step proceeds via:
-
Imine Formation : Aldehyde reacts with the 3-amino group of 3 to form an imine intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the 2-amino group generates dihydroimidazo[4,5-b]pyridine.
-
Aromatization : Loss of H<sub>2</sub>O yields the aromatic imidazo[4,5-b]pyridine .
Mechanistic Pathway
textPyridine-2,3-diamine (**3**) → Imine intermediate → Cyclized dihydro derivative → Aromatized product
Stability and Reactivity
Scientific Research Applications
Anti-inflammatory Properties
Imidazopyridines, including N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide, have demonstrated significant anti-inflammatory effects. Research indicates that compounds within this class can inhibit inflammatory pathways and reduce oxidative stress. For instance, studies have shown that certain imidazopyridine derivatives can suppress the activation of transcription factors like Nrf2 and NF-κB, which are crucial in mediating inflammatory responses in conditions such as obesity and retinal ischemia .
Key Findings:
- Mechanism: Inhibition of iNOS with a pIC50 value indicating potent selectivity for inflammatory pathways.
- Applications: Potential therapeutic strategies for diseases characterized by chronic inflammation.
Antitubercular Activity
Recent studies have highlighted the efficacy of imidazopyridine derivatives against Mycobacterium tuberculosis. A ligand-based drug design approach led to the synthesis of several novel compounds that exhibited promising antitubercular activity. For example, specific derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L against the pathogen .
Key Findings:
- Compounds Tested: Various 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives.
- Mechanism: Potential inhibition of DprE1 enzyme activity, critical for bacterial survival.
Anticancer Properties
The imidazopyridine scaffold has been identified as a promising candidate in cancer therapy. Compounds derived from this structure have been explored for their ability to inhibit cancer cell migration and invasion. For instance, specific derivatives have shown significant suppression of wound closure in lung cancer cell lines at various concentrations .
Key Findings:
- Inhibition Rates: Dose-dependent inhibition of cancer cell migration and invasion.
- Targeted Therapies: Selective inhibition against specific kinases such as DDR1.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps that can be optimized for yield and purity. The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the imidazopyridine core can enhance biological activity.
Synthesis Overview:
- Starting Materials: Commercially available 5,5-diaminopyridine derivatives.
- Key Reactions: Include condensation reactions with various substituted aromatic aldehydes.
- Characterization: Techniques such as NMR and mass spectrometry are employed to confirm compound structures.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: A drug used for the treatment of migraines.
Telcagepant: An investigational drug for migraine treatment.
Ralimetinib: An investigational agent for cancer and Proteus syndrome treatment.
Miransertib: An investigational drug for Proteus syndrome.
These compounds share the imidazo[4,5-b]pyridine core but differ in their specific substituents and functional groups, which confer unique biological activities and therapeutic applications.
Biological Activity
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
- Molecular Formula : C9H10N4O
- Molecular Weight : 178.20 g/mol
- CAS Number : 882400-87-5
This compound features an imidazo[4,5-b]pyridine core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-1H-imidazo[4,5-b]pyridine with acetic anhydride or acetyl chloride under controlled conditions. The resulting product can be purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance, a study reported that certain imidazo[4,5-b]pyridine compounds demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 64 µg/mL, indicating moderate antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several human cancer cell lines. Notably:
- Cell Lines Tested : LN-229 (glioblastoma), HCT116 (colorectal carcinoma), and NCI-H460 (lung carcinoma).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 2.30 |
| This compound | NCI-H460 | 3.50 |
These results suggest that the compound exhibits promising antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Replication : The imidazo[4,5-b]pyridine scaffold may intercalate with DNA or inhibit topoisomerases, disrupting replication processes.
Case Study 1: Antitubercular Activity
A related study explored the antitubercular activity of imidazo[4,5-b]pyridine derivatives. The compounds were tested against Mycobacterium tuberculosis, showing promising results with some derivatives achieving MIC values as low as 0.25 µg/mL. This highlights the potential for further development as antitubercular agents .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, a series of imidazo[4,5-b]pyridine derivatives were synthesized and tested against various human tumor cell lines. The results indicated that modifications on the pyridine ring significantly affected cytotoxicity profiles. For example, bromo-substituted derivatives exhibited enhanced activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide, and how can purity be ensured?
- Methodology : A robust synthesis involves hydrogenation using palladium on carbon (Pd/C) in ethanol, followed by coupling with trifluoroacetic anhydride. Purification via column chromatography (e.g., dichloromethane-methanol gradient) yields high-purity products (75–95% yields). Confirm purity using HPLC and HR-MS . For analogs, nitro-group oxidation with mCPBA in dichloromethane under dark conditions prevents side reactions .
Q. How is the structural characterization of this compound achieved, particularly for crystallographic validation?
- Methodology : Use ¹H/¹³C-NMR to assign chemical shifts (e.g., δ 2.5 ppm for methyl groups, δ 8.1–8.9 ppm for aromatic protons). For crystallography, employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) and WinGX/ORTEP for visualization. High-resolution X-ray data (≤1.0 Å) are critical for resolving anisotropic displacement ellipsoids .
Q. What biological activities are associated with this compound, and what assays validate these effects?
- Methodology : Screen for kinase inhibition (e.g., Aurora-A/B/C kinases) using IC₅₀ assays with ATP-competitive binding protocols. For anticancer activity, employ MTT assays on A549, MCF-7, or A2780 cell lines, comparing results to reference drugs like etoposide or doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for imidazo[4,5-b]pyridine derivatives?
- Methodology : Introduce substituents at the 2-methyl or 6-acetamide positions (e.g., chloro, nitro, or trifluoroacetyl groups) and evaluate impacts on bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets. Validate with IC₅₀ shifts; e.g., trifluoroacetyl analogs show 10-fold higher Aurora-A inhibition .
Q. What strategies resolve enantiomeric purity in chiral analogs of this compound?
- Methodology : Employ chiral stationary phases (CSPs) like amylose-based columns (e.g., Chiralpak IA) for HPLC separation. Confirm enantiomeric excess (ee) via circular dichroism (CD) or X-ray crystallography. Computational DFT studies optimize stereoelectronic effects for chiral stability .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodology : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based proliferation assays). For discrepancies in kinase inhibition (e.g., Aurora-B IC₅₀ variability), assess off-target effects via kinome-wide profiling (e.g., KinomeScan). Adjust dosing regimens based on pharmacokinetic studies (e.g., plasma half-life in murine models) .
Data Contradictions and Validation
Q. How do synthetic yields vary with substituent position, and how can reproducibility be improved?
- Analysis : Yields drop significantly with bulky substituents (e.g., 7-nitro derivatives: 32% vs. 75% for non-substituted analogs). Optimize reaction stoichiometry (1:1.2 molar ratio for nitration) and use anhydrous solvents to minimize hydrolysis .
Q. Why do some analogs show divergent anticancer activity across cell lines?
- Analysis : Tumor-specific factors (e.g., overexpression of efflux pumps or metabolic enzymes) may reduce efficacy. Perform transcriptomic profiling (RNA-seq) of resistant cell lines and co-administer inhibitors (e.g., cyclosporine A for P-gp inhibition) to assess mechanistic contributions .
Software and Computational Tools
Q. Which computational tools are recommended for modeling interactions between this compound and biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
